Ethylene glycol diglycidyl ether

Übersicht

Beschreibung

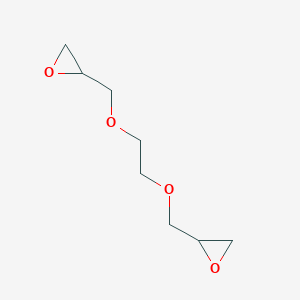

Ethylene glycol diglycidyl ether is a chemical compound with the molecular formula C8H14O4. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol, acetone, and benzene. This compound is known for its epoxy groups at both ends, which make it a versatile crosslinking agent in various applications .

Vorbereitungsmethoden

Ethylene glycol diglycidyl ether is typically synthesized through the reaction of ethylene glycol with epichlorohydrin. The process involves the following steps:

Reaction with Epichlorohydrin: Ethylene glycol reacts with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin intermediate.

Dehydrochlorination: The halohydrin intermediate is then dehydrochlorinated using sodium hydroxide to produce this compound

Industrial production methods often involve controlling the reaction conditions, such as temperature and pH, to optimize yield and purity. The reaction is typically carried out at elevated temperatures and under controlled pH conditions to ensure complete conversion of the reactants .

Analyse Chemischer Reaktionen

Epoxide Ring-Opening Reactions

EGDE undergoes nucleophilic ring-opening reactions due to the strained oxirane structure. The reactivity varies with nucleophile type and reaction conditions:

1.1. With Amines

Primary and secondary amines attack the epoxide’s electrophilic carbon, forming β-hydroxy amine adducts. For example:

- Reaction with Ethylenediamine : Produces cross-linked networks via sequential primary/secondary amine additions .

- Hemoglobin Cross-Linking : EGDE reacts with lysine residues (amino groups) in hemoglobin, forming dimers/trimers .

Table 1: Hemoglobin Cross-Linking by EGDE

| Parameter | Value/Outcome |

|---|---|

| Optimal pH | 7.5–9.5 |

| Cross-linked Hemoglobin | 74.7% dimeric, 26.3% trimeric |

| Oxygen Affinity (P₅₀) | 12–14 mmHg |

1.2. With Alcohols and Phenols

In acidic or basic conditions, hydroxyl groups perform nucleophilic attacks, forming ether linkages:

- Reaction with Polyethylene Glycol (PEG) : EGDE cross-links PEG chains, enhancing hydrogel mechanical strength .

- Catalyst Influence : Triphenylphosphine accelerates ring-opening in DMSO or ethanol .

1.3. With Thiols

Thiol-epoxy “click” reactions yield thioether bonds under mild conditions, useful in biocompatible hydrogels .

Cross-Linking Reactions

EGDE’s bifunctionality enables polymer/protein cross-linking, impacting material properties:

2.1. Protein Stabilization

- Gelatin Cross-Linking : EGDE increases gelatin’s thermal stability (denaturation temperature rises by 15°C at 10 wt% EGDE) .

- Collagen Modification : Enhances mechanical strength by 267% in composite films .

2.2. Polymer Networks

- Poly(vinyl alcohol) Gels : EGDE forms covalent networks, improving elasticity (Young’s modulus: 0.5–2.0 MPa) .

- Hyaluronic Acid Hydrogels : Used in dermal fillers, with degradation rates controlled by cross-link density .

Hydrolysis and Degradation

EGDE hydrolyzes in aqueous environments, yielding ethylene glycol and diglycolic acid:

- Rate Factors : Hydrolysis accelerates under acidic/basic conditions .

- Environmental Impact : Breakdown products show lower aquatic toxicity compared to EGDE .

Reaction Conditions and Catalysts

Toxicological Interactions

EGDE reacts with biomolecules, causing cytotoxicity:

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

EGDE is significantly used in the biomedical field, particularly for its crosslinking capabilities in polymer systems.

Crosslinking Agent in Hydrogels

EGDE is often employed as a crosslinker for hydrogels, enhancing their mechanical properties and stability. For instance:

- Hyaluronic Acid (HA) Hydrogels: EGDE has been utilized to create injectable HA-based hydrogels for soft tissue augmentation and repair .

- Chitosan Hydrogels: It serves as a crosslinker for chitosan, which is used in tissue engineering and drug delivery systems .

Drug Delivery Systems

EGDE's ability to modify polymeric structures allows for the development of advanced drug delivery systems:

- Bioadhesive Matrices: EGDE is incorporated into HA-itaconic acid films, providing controlled drug release for ophthalmic applications .

- Multilayer Coatings: Used in polyelectrolyte multilayer systems for sustained drug release, enhancing therapeutic efficacy .

Industrial Applications

In industrial contexts, EGDE serves multiple roles primarily due to its reactivity and ability to enhance material properties.

Adhesives and Coatings

EGDE acts as a reactive diluent in epoxy adhesives, improving flexibility and adhesion:

- Epoxy Resins: It reduces viscosity while maintaining the structural integrity of epoxy formulations .

Surface Modification

The compound is utilized for surface modification of materials:

- Biosensors and Implants: By introducing new functionalities through its epoxide groups, EGDE enhances the performance of biosensors and biocompatible implants .

Case Study 1: Biodegradable Packaging Materials

Research has demonstrated the effectiveness of EGDE in creating biodegradable polymeric materials from protein hydrolysates combined with natural fillers like sawdust . These materials exhibit enhanced mechanical properties suitable for agricultural applications.

Case Study 2: Injectable Hydrogels for Aesthetic Surgery

A study highlighted the use of EGDE in formulating HA fillers that are injected for facial rejuvenation post-surgery. The crosslinked structure provided by EGDE improved filler longevity and effectiveness .

Health and Safety Considerations

While EGDE offers numerous benefits, it is classified as an irritant and poses potential health risks upon exposure. Proper handling protocols should be followed to mitigate these risks .

Wirkmechanismus

The mechanism of action of ethylene glycol diglycidyl ether involves the ring-opening reactions of its epoxy groups. These reactions result in the formation of covalent bonds with nucleophiles, leading to the crosslinking of polymers and other materials. The molecular targets of this compound include amino, hydroxyl, and carboxyl groups on proteins, polymers, and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Ethylene glycol diglycidyl ether can be compared with other similar compounds such as:

Dithis compound: This compound has a similar structure but with an additional ethylene glycol unit.

Polythis compound: This compound has a higher molecular weight and is used in applications requiring higher flexibility and lower viscosity.

Diglycerol triglycidyl ether: This compound has three epoxy groups and is used in applications requiring higher crosslinking density.

This compound is unique due to its balance of reactivity and flexibility, making it suitable for a wide range of applications in both research and industry.

Biologische Aktivität

Ethylene glycol diglycidyl ether (EGDGE) is a versatile compound widely utilized in various biomedical applications due to its unique chemical properties. This article provides an in-depth examination of the biological activity of EGDGE, focusing on its applications in hydrogels, cross-linking mechanisms, and potential toxicological effects.

EGDGE is a bifunctional epoxy compound that can undergo ring-opening reactions, enabling it to cross-link with various functional groups such as hydroxyl, amino, and carboxyl groups. This property is crucial for its application in creating hydrogels and other polymeric materials. The cross-linking process enhances the mechanical strength and stability of the resultant materials, making them suitable for biomedical applications.

1. Hydrogel Development

EGDGE is extensively used in the synthesis of hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. These hydrogels have demonstrated significant biological activities:

- Pro-Angiogenic Activity : Research indicates that hydrogels formed from glycol chitosan and polythis compound exhibit pro-angiogenic properties, promoting blood vessel formation. In vivo studies using chick embryo chorioallantoic membrane models have shown enhanced tissue regeneration capabilities due to this activity .

- Antibacterial Properties : EGDGE-based hydrogels have also shown antibacterial activity against pathogens such as Staphylococcus aureus. This property is particularly beneficial for wound dressing applications, where infection control is critical .

2. Cross-Linking Agent in Polymer Chemistry

As a cross-linking agent, EGDGE enhances the physical properties of various polymers:

- Mechanical Strength : The use of EGDGE in cross-linking processes results in materials with improved mechanical strength and stability. Studies have shown that EGDGE can lead to rougher and larger nanofibers when used in electrospun membranes .

- Biocompatibility : EGDGE-modified materials have been evaluated for biocompatibility. For instance, research on chitosan-based membranes indicates that chemical cross-linking with EGDGE yields membranes with favorable physical-chemical properties and acceptable biocompatibility profiles .

Toxicological Considerations

Despite its beneficial applications, the biological activity of EGDGE raises concerns regarding potential toxicity:

- Cytotoxicity : Some studies indicate that certain glycol ethers, including EGDGE, may exhibit cytotoxic effects depending on their concentration and exposure duration. This necessitates careful evaluation when considering their use in medical applications .

- Metabolic Effects : Research has highlighted the metabolic pathways of glycol ethers, suggesting that they can undergo biotransformation to form potentially harmful metabolites. Understanding these pathways is essential for assessing the safety of EGDGE in biomedical applications .

Case Study 1: Hydrogel Applications

A study focused on developing hydrogels from glycol chitosan cross-linked with PEGDE demonstrated significant pro-angiogenic and antibacterial activities. The scaffolds were designed for wound healing applications and showed promising results in both laboratory and in vivo settings.

| Property | Result |

|---|---|

| Pro-Angiogenic Activity | High (in vivo study results) |

| Antibacterial Activity | Effective against S. aureus |

Case Study 2: Cross-Linking Effects

Another investigation into the physical-chemical properties of chitosan-based electrospun membranes revealed that cross-linking with EGDGE resulted in membranes with enhanced mechanical properties but also raised concerns regarding cytotoxicity at higher concentrations.

| Parameter | Control (No EGDGE) | With EGDGE |

|---|---|---|

| Fiber Diameter (µm) | 200 | 300 |

| Mechanical Strength (MPa) | 5 | 8 |

| Cytotoxicity (MTT Assay) | Low | Moderate |

Eigenschaften

IUPAC Name |

2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBIOSPNXBMOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCOCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26403-72-5, 58782-18-6, 29317-04-2 | |

| Record name | Polyethylene glycol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58782-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2,2′-[1,2-ethanediylbis(oxymethylene)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4044876 | |

| Record name | Ethylene glycol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2224-15-9, 72207-80-8 | |

| Record name | Glycol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1,2-epoxypropylether)ethanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol diglycidyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[ethylenebis(oxymethylene)]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyethylene glycol diglycidyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R860RS597 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is ethylene glycol diglycidyl ether primarily used for?

A1: this compound (EGDE) is primarily used as a crosslinking agent, a viscosity reducer, and a plasticizing agent. [, ]

Q2: How does EGDE function as a crosslinking agent?

A2: EGDE contains two epoxy groups that can react with various functional groups, such as amines, hydroxyls, and carboxyls, forming stable crosslinks between polymer chains. [, , ]

Q3: Can you give examples of materials where EGDE is used as a crosslinking agent?

A3: EGDE is used to crosslink a variety of materials, including soy protein-based adhesives, chitosan hydrogels, and poly(vinyl alcohol) films, enhancing their mechanical strength, thermal stability, and water resistance. [, , , , ]

Q4: How does EGDE impact the properties of soy-based adhesives?

A4: Adding EGDE to soy-based adhesives can significantly reduce viscosity, increase solid content, and improve wet shear strength by facilitating crosslinking between soy protein molecules and other components like polyvinyl alcohol. []

Q5: EGDE is used in gel-casting of ceramics. Why is it suitable for this application?

A5: this compound (EGDGE) exhibits excellent solubility in water and allows for controlled gelation, making it suitable for the gel casting of ceramics in an air atmosphere. []

Q6: Can EGDE be used with nanomaterials to further enhance material properties?

A6: Yes, research shows that combining EGDE with ultrasonically modified montmorillonite can synergistically enhance the mechanical and barrier properties of soy protein isolate films. The modified montmorillonite interacts with soy protein chains, and EGDE further strengthens the network through crosslinking. []

Q7: What are the biomedical applications of EGDE?

A7: EGDE is being investigated for applications in drug delivery systems and tissue engineering due to its ability to form hydrogels and crosslink biopolymers. [, , , , , ]

Q8: How is EGDE used in drug delivery systems?

A8: EGDE can be used to create crosslinked chitosan hydrogels that encapsulate and control the release of drugs like amoxicillin. The release can be further modulated by external stimuli like ultrasound. []

Q9: Are there specific tissue engineering applications where EGDE shows promise?

A9: Research indicates EGDE-crosslinked silk fibroin hydrogels could be beneficial in wound healing. These hydrogels, particularly when loaded with superoxide dismutase, have demonstrated accelerated wound closure, increased collagen deposition, and enhanced epithelialization in diabetic rat models. []

Q10: What challenges are associated with EGDE-treated bioprosthetic heart valves?

A10: While EGDE treatment improves the durability of bioprosthetic heart valves, a major concern is their susceptibility to calcification, leading to structural valve degeneration. Studies are exploring the mechanisms of this calcification to develop strategies for its prevention. [, ]

Q11: How does pH influence the reaction of EGDE with proteins like hemoglobin?

A11: EGDE exhibits pH-dependent reactivity with proteins. At a neutral pH of 7.5, it reacts preferentially with sulfhydryl groups, while at a higher pH of 9.5, the reaction predominantly occurs with amino groups. [, ]

Q12: Can you elaborate on the use of EGDE in hemoglobin crosslinking?

A12: EGDE is investigated as a potential alternative to glutaraldehyde for crosslinking hemoglobin to develop hemoglobin-based oxygen carriers (HBOCs). By controlling the reaction conditions, researchers can produce both intra- and inter-molecularly crosslinked hemoglobin with desired oxygen-carrying properties. [, ]

Q13: What are some key areas for future research on EGDE?

A13: Future research on EGDE should focus on: * Fully characterizing its long-term safety and biocompatibility.* Optimizing its use in drug delivery systems for improved targeting and controlled release.* Exploring its potential in developing new biomaterials with enhanced properties.* Investigating its environmental fate and developing sustainable practices for its use and disposal.

Q14: What are the potential advantages of EGDE over other crosslinking agents?

A14: EGDE offers advantages such as low viscosity, good solubility in water and other solvents, and the ability to tailor its reactivity by adjusting pH. These properties make it a versatile crosslinking agent for various applications. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.